N'-[3-(aminomethyl)phenyl]-N,N-dimethylurea
Description
N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea is a substituted urea derivative characterized by a dimethylurea group attached to a phenyl ring with an aminomethyl (-CH2NH2) substituent at the 3-position. The aminomethyl group introduces polarity, distinguishing it from analogues with halogen or trifluoromethyl substituents.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCBZEJVZWPAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655471 | |
| Record name | N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903630-51-3 | |
| Record name | N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(aminomethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:
- Continuous mixing of 3-(aminomethyl)aniline and dimethylcarbamoyl chloride in a solvent.
- Neutralization of the reaction mixture with a base.
- Purification of the product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the dimethylurea moiety.
Scientific Research Applications
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or receptor modulation in medicinal chemistry.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structure can be compared to other phenylurea derivatives (Table 1):
| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea | -CH2NH2 | C10H14N3O | 198.24 | Not explicitly stated |
| Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) | -3,4-Cl2 | C9H10Cl2N2O | 233.10 | Herbicide (PSII inhibitor) |
| Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) | -CF3 | C10H11F3N2O | 232.20 | Herbicide |
| Fenuron (N,N-dimethyl-N'-phenylurea) | -H | C9H12N2O | 164.20 | Herbicide (obsolete) |
| Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) | -3-Cl, -4-CH3 | C10H13ClN2O | 212.68 | Herbicide |
Key Observations :
- The aminomethyl group introduces a primary amine, enhancing polarity compared to lipophilic substituents (e.g., Cl, CF3). This may reduce soil persistence but improve water solubility .
- Diuron and chlorotoluron rely on halogenation for herbicidal activity, while fluometuron uses a trifluoromethyl group for enhanced metabolic stability .
Physicochemical Properties
- LogP Predictions: The aminomethyl group lowers LogP (estimated ~0.5) compared to diuron (LogP 2.68) and fluometuron (LogP 2.45), suggesting reduced lipid solubility .
- Synthesis: Likely synthesized via reaction of 3-(aminomethyl)aniline with dimethylcarbamoyl chloride or through isocyanate intermediates, analogous to methods for diuron .
Biological Activity
N'-[3-(aminomethyl)phenyl]-N,N-dimethylurea is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C10H14N4O
- Molecular Weight : 206.24 g/mol
- CAS Number : 903630-51-3
This compound primarily functions as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response modulation. The inhibition of NOS can lead to reduced NO levels, affecting several biological pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 31.25 - 62.5 |
| Mycobacterium tuberculosis H37Rv | 40 |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate the expression of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in inflammatory responses. The inhibition of NOS leads to reduced production of NO, subsequently lowering inflammation levels in various models.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Schreiber et al. (1986) evaluated the antimicrobial activity of this compound against standard bacterial strains. The results highlighted its potential as an effective antimicrobial agent with specific MIC values for each strain tested . -
Case Study on Anti-inflammatory Mechanisms :
Research by German et al. (2014) explored the anti-inflammatory mechanisms associated with the compound, demonstrating its ability to inhibit nitric oxide production in macrophages, thereby reducing inflammation markers .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key structural features that enhance its biological activity:
- Amino Group : Contributes to increased binding affinity to NOS.
- Dimethylurea Structure : Enhances solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
